(3Z)-1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring multiple functional groups, including a thiazolo-triazole ring, a fluorophenyl group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo-triazole core, which can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative. The subsequent steps involve the introduction of the fluorophenyl group and the chlorobenzyl moiety through nucleophilic substitution reactions. The final step often includes the formation of the indolone structure via a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Key considerations would include the availability and cost of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indolone moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolone moiety would yield oxo derivatives, while nucleophilic substitution of the chlorobenzyl group could introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolo-triazole derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo-triazole core is known to bind to certain enzymes, inhibiting their activity. The fluorophenyl and chlorobenzyl groups enhance the compound’s binding affinity and specificity, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-(2-chlorobenzyl)-3-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
- (3Z)-1-(2-chlorobenzyl)-3-[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential as a bioactive molecule due to the unique electronic effects of fluorine.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H14ClFN4O2S |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H14ClFN4O2S/c26-18-7-3-1-5-15(18)13-30-19-8-4-2-6-17(19)20(23(30)32)21-24(33)31-25(34-21)28-22(29-31)14-9-11-16(27)12-10-14/h1-12H,13H2/b21-20- |
InChI Key |
JBHIYQMBNUZOMU-MRCUWXFGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)/C2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)C2=O)Cl |
Origin of Product |
United States |
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